molecular formula C10H6F4O2 B14774909 5-Fluoro-7-(trifluoromethyl)chroman-4-one

5-Fluoro-7-(trifluoromethyl)chroman-4-one

Cat. No.: B14774909
M. Wt: 234.15 g/mol
InChI Key: DVJWBQFUGMBUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-7-(trifluoromethyl)chroman-4-one is a fluorinated derivative of chroman-4-one, an oxygen-containing heterocyclic compound. This compound is notable for its unique structural features, which include a fluorine atom at the 5th position and a trifluoromethyl group at the 7th position on the chroman-4-one skeleton. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the chroman-4-one scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

5-Fluoro-7-(trifluoromethyl)chroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-7-(trifluoromethyl)chroman-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated chroman-4-one derivatives, such as:

Uniqueness

5-Fluoro-7-(trifluoromethyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a trifluoromethyl group enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H6F4O2

Molecular Weight

234.15 g/mol

IUPAC Name

5-fluoro-7-(trifluoromethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H6F4O2/c11-6-3-5(10(12,13)14)4-8-9(6)7(15)1-2-16-8/h3-4H,1-2H2

InChI Key

DVJWBQFUGMBUSW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C(=CC(=C2)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.